tert-Butyl 6-(methylsulfonyl)nicotinate
Description
tert-Butyl 6-(methylsulfonyl)nicotinate is a nicotinic acid derivative featuring a tert-butyl ester group at the carboxylate position and a methylsulfonyl substituent at the 6-position of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, leveraging the electron-withdrawing nature of the sulfonyl group to modulate reactivity in synthetic pathways, such as nucleophilic substitutions or cross-coupling reactions . The tert-butyl ester moiety enhances steric protection, improving stability against hydrolysis compared to smaller alkyl esters.
Properties
Molecular Formula |
C11H15NO4S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
tert-butyl 6-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-6-9(12-7-8)17(4,14)15/h5-7H,1-4H3 |
InChI Key |
GPIUURHXCHBGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(methylsulfonyl)nicotinate typically involves the esterification of nicotinic acid followed by sulfonylation. One common method includes:
Esterification: Nicotinic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Nicotinate Derivatives
The following analysis compares tert-Butyl 6-(methylsulfonyl)nicotinate with four structurally related compounds, focusing on molecular properties, reactivity, and applications.
tert-Butyl 6-hydrazinylnicotinate
- Molecular Formula : C₁₀H₁₅N₃O₂
- Key Substituents : Hydrazinyl group at the 6-position.
- Properties : The hydrazinyl group (-NHNH₂) is highly nucleophilic, making this compound reactive toward carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones or heterocycles. Its applications include synthesizing antiviral or anticancer agents.
- Contrast : Unlike the methylsulfonyl group, hydrazinyl lacks electron-withdrawing effects, rendering it less effective in stabilizing transition states during substitution reactions. However, it offers greater versatility in forming nitrogen-containing heterocycles .
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate
- Molecular Formula : C₁₄H₁₉N₃O₃
- Key Substituents: Amino (-NH₂), cyano (-CN), and methoxyethyl groups.
- Properties: The amino and cyano groups enhance hydrogen-bonding interactions and π-stacking, as evidenced by its resolved crystal structure . This compound is used in studies of solid-state packing and as a precursor for polyfunctionalized pyridines.
- Contrast : The absence of a sulfonyl group reduces its electrophilicity at the 6-position, limiting its utility in substitution reactions compared to the methylsulfonyl analog.
6-(tert-Butyl)-5-methoxynicotinaldehyde
- Molecular Formula: C₁₁H₁₅NO₂
- Key Substituents : Methoxy (-OCH₃) and aldehyde (-CHO) groups.
- Properties : The aldehyde group enables condensation reactions (e.g., forming Schiff bases), while the methoxy group donates electron density to the pyridine ring. This compound is used in synthesizing ligands or bioactive molecules.
- Contrast : The aldehyde’s high reactivity contrasts with the methylsulfonyl group’s stability, making it unsuitable for prolonged storage but advantageous for rapid derivatization .
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)prop-1-en-1-yl)-1H-indole-1-carboxylate
- Molecular Formula: Not explicitly provided (estimated C₁₈H₂₃NO₅S).
- Key Substituents : Methylsulfonyloxy (-OSO₂CH₃) and propenyl groups.
- The sulfonyloxy group acts as a leaving group in nucleophilic substitutions (e.g., azide displacement to form compound 16 in ).
- Contrast : The indole core introduces aromatic heterocyclic properties distinct from nicotinate’s pyridine ring, altering electronic and steric profiles .
Data Table: Comparative Analysis of Nicotinate Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₄S | 257.30 | Methylsulfonyl, tert-butyl ester | Electrophilic substitution, stable | Pharmaceutical intermediates |
| tert-Butyl 6-hydrazinylnicotinate | C₁₀H₁₅N₃O₂ | 209.24 | Hydrazinyl, tert-butyl ester | Nucleophilic addition, hydrazone formation | Antiviral/anticancer drug synthesis |
| tert-Butyl 6-amino-5-cyano...nicotinate | C₁₄H₁₉N₃O₃ | 277.32 | Amino, cyano, methoxyethyl | Hydrogen bonding, π-stacking | Crystal engineering, drug design |
| 6-(tert-Butyl)-5-methoxynicotinaldehyde | C₁₁H₁₅NO₂ | 193.25 | Methoxy, aldehyde | Condensation reactions | Ligand synthesis |
Research Findings and Key Insights
Electronic Effects: The methylsulfonyl group in this compound significantly lowers the electron density at the 6-position, facilitating nucleophilic aromatic substitutions. This contrasts with methoxy or amino groups, which increase electron density .
Stability : The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, critical for storage and handling in pharmaceutical processes .
Synthetic Utility : While hydrazinyl and aldehyde derivatives excel in forming nitrogen-containing heterocycles or Schiff bases, the methylsulfonyl analog is preferred for reactions requiring stable leaving groups or electron-deficient aromatic systems .
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